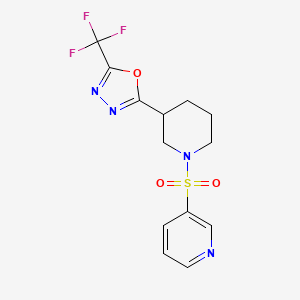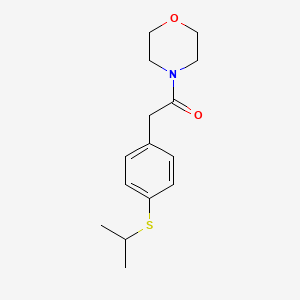
2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone” is a complex organic molecule. It contains an isopropylthio group attached to a phenyl ring, and a morpholino group attached to an ethanone .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
Tautomerism and Nucleophilic Behaviour
The study on the tautomerism of enamines derived from 2-tetralone highlights the differences in nucleophilic behaviour between morpholine and pyrrolidine enamines. Phenyl isocyanate attacks both the morpholine and the pyrrolidine enamine derived from 2-tetralone at different sites, confirming the existence of an equilibrium between the 3,4- and 1,4-dihydro-forms of the enamines. This demonstrates the role of morpholine derivatives in understanding chemical reactivity and tautomerism (Pitacco et al., 1974).
Photopolymerization Initiator
Research into photoinitiation of acrylate polymerization by 2-methyl-1-[4-(methylthio)phenyl]-2-morpholino-propan-1-one reveals the impact of the morpholino substituent on photopolymerization processes. The study indicates that the morpholino group can act as a physical quencher for the triplet state of photoinitiators, influencing the efficiency of photopolymerization. This highlights its potential application in designing more efficient photopolymerization systems (Arsu & Davidson, 1994).
Antibiotic Activity Modulation
A study on 4-(phenylsulfonyl) morpholine demonstrates its role in modulating antibiotic activity against multidrug-resistant strains. This research suggests that morpholine derivatives can enhance the efficacy of antibiotics, presenting a novel approach to combat antibiotic resistance (Oliveira et al., 2015).
Lanthanide Complex Synthesis
Research on the synthesis and characterization of Dysprosium (III) and Europium (III) complexes with 3-chloro-4-methoxybenzoic and 1,10-phenanthroline showcases the application of morpholine derivatives in the field of lanthanide chemistry. These complexes exhibit unique luminescent properties, suggesting potential applications in materials science and luminescence-based sensors (Zhang et al., 2015).
Drug Discovery and Pharmacophore Mapping
The application of pharmacophore mapping and three-dimensional database searching in the discovery of muscarinic M(3) receptor antagonists demonstrates the utility of morpholine derivatives in rational drug design. This approach enables the identification of novel lead compounds, highlighting the potential of morpholine derivatives in pharmaceutical research (Marriott et al., 1999).
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-12(2)19-14-5-3-13(4-6-14)11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFFBKXNMNXNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


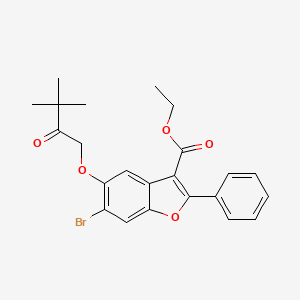

![1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione](/img/structure/B2564398.png)
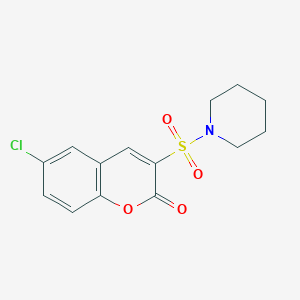
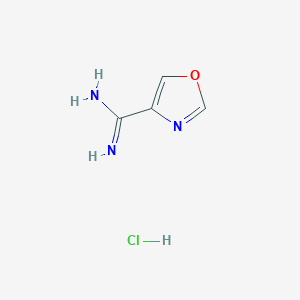

![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)
![2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B2564409.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)
![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)
![{1-[4-(2-Chlorophenoxy)butyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2564413.png)

